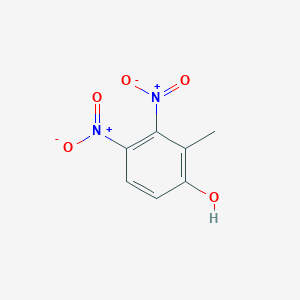
Dinitro-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitro-o-cresol (DNOC) is a synthetic organic compound that is widely used in various industries, including agriculture, forestry, and manufacturing. It is a yellow crystalline solid that is soluble in organic solvents and slightly soluble in water. DNOC is known for its herbicidal and insecticidal properties and has been used as a pesticide for many years. However, due to its toxic nature, DNOC is now banned in many countries.
Mécanisme D'action
The mechanism of action of Dinitro-o-cresol involves the inhibition of cellular respiration in plants and insects. Dinitro-o-cresol disrupts the electron transport chain, which leads to a decrease in ATP production and ultimately cell death. Dinitro-o-cresol also inhibits the activity of certain enzymes, including succinate dehydrogenase and cytochrome oxidase.
Effets Biochimiques Et Physiologiques
Dinitro-o-cresol is toxic to both plants and animals. In plants, Dinitro-o-cresol causes chlorosis, necrosis, and stunting of growth. In animals, Dinitro-o-cresol can cause skin irritation, respiratory distress, and gastrointestinal problems. Dinitro-o-cresol is also known to be mutagenic and carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Dinitro-o-cresol has been used in various laboratory experiments to study its effects on cellular respiration and enzyme activity. It is a potent inhibitor of succinate dehydrogenase and cytochrome oxidase, making it a useful tool for studying these enzymes. However, due to its toxic nature, Dinitro-o-cresol must be handled with care in the laboratory.
Orientations Futures
There is a growing interest in the use of natural products as alternatives to synthetic pesticides. Future research could focus on the development of natural products with herbicidal and insecticidal properties. Additionally, further studies could be conducted to investigate the potential use of Dinitro-o-cresol as a fungicide. Finally, more research is needed to understand the long-term effects of Dinitro-o-cresol on the environment and human health.
Méthodes De Synthèse
Dinitro-o-cresol is synthesized by the nitration of o-cresol with a mixture of nitric and sulfuric acid. The reaction produces a mixture of isomers, including the 2,4- and 2,6-dinitro-o-cresol. The mixture is then separated by fractional distillation, and the desired isomer is obtained.
Applications De Recherche Scientifique
Dinitro-o-cresol has been extensively studied for its herbicidal and insecticidal properties. It has been used to control weeds, insects, and pests in various crops, including cotton, tobacco, and vegetables. Dinitro-o-cresol has also been studied for its potential use as a fungicide.
Propriétés
Numéro CAS |
1335-85-9 |
|---|---|
Nom du produit |
Dinitro-o-cresol |
Formule moléculaire |
C7H6N2O5 CH3C6H2OH(NO2)2 C7H6N2O5 |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
2-methyl-3,4-dinitrophenol |
InChI |
InChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3 |
Clé InChI |
IUOFDOCUNLJHFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canonique |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
Point d'ébullition |
312 °C |
Densité |
1.58 g/cm³ |
melting_point |
87.5 °C |
Autres numéros CAS |
1335-85-9 534-52-1 |
Description physique |
ODOURLESS YELLOW CRYSTALS. |
Solubilité |
Solubility in water, g/100ml at 20 °C: 0.694 |
Synonymes |
Dinitro-2-methylphenol |
Densité de vapeur |
Relative vapor density (air = 1): 6.8 |
Pression de vapeur |
Vapor pressure, Pa at 25 °C: 0.016 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



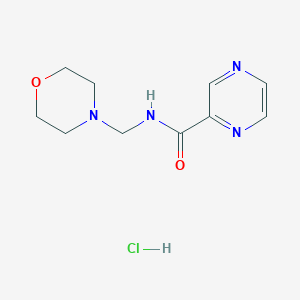
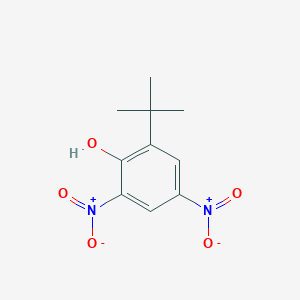
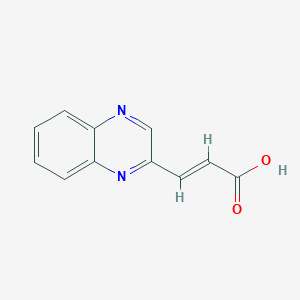
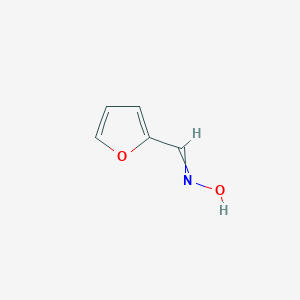
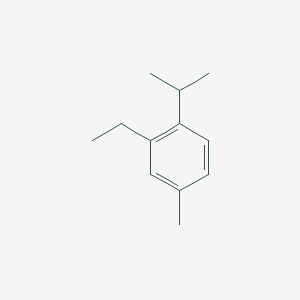

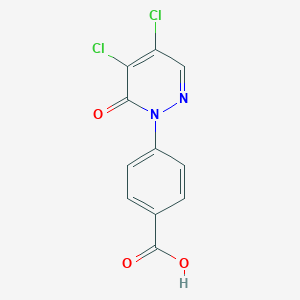
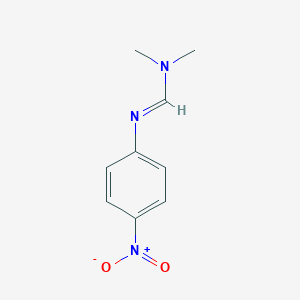
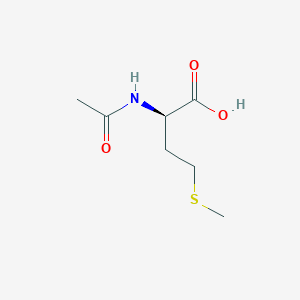
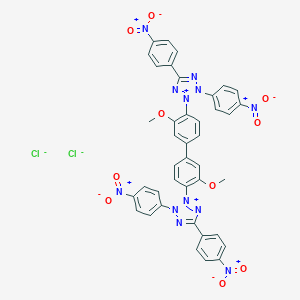
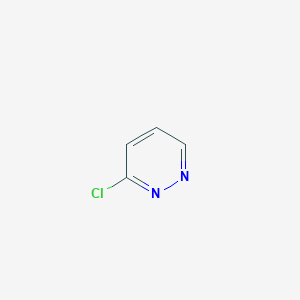
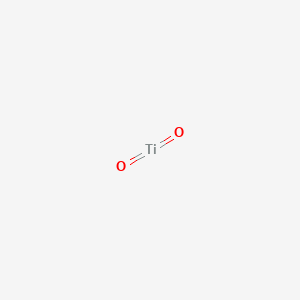
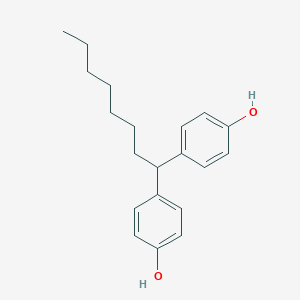
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)